![molecular formula C12H10N4O B2625752 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol CAS No. 1286732-96-4](/img/structure/B2625752.png)
6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol
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Overview
Description
The compound “6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridines with α-halo ketones . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
The compound has been involved in synthesis processes, notably in the creation of methylimidazo[1,2-a]pyridines via a "water-mediated" hydroamination process. These syntheses did not require any deliberate addition of catalysts, showcasing the compound's reactive nature and potential in organic synthesis (Darapaneni, Rao, & Adimurthy, 2013).
Cycloaddition Reactions
The compound has been used in cycloaddition reactions, particularly in the formation of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. This indicates its usefulness in creating pharmacologically active molecules, a crucial aspect in drug discovery and development (Johnston et al., 2008).
Quantum Chemistry Studies
Quantum chemistry methods have been applied to characterize the chemical reactivity of compounds in the imidazo[1,2-a]pyridinyl-chalcone series, to which 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol belongs. Such studies reveal insights into the compound's global and local reactivity, essential for understanding its behavior in chemical reactions (Konaté, Affi, & Ziao, 2021).
Biological Applications
Antibacterial Properties
A series of imidazo[1,2-a]pyridine derivatives, which include structures similar to the compound , have demonstrated notable antibacterial activities. This indicates the potential of these compounds in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
Cytotoxic and CDK Inhibitor Activity
The compound has been a part of studies investigating cytotoxic activity and CDK inhibitor activity, indicating its potential in cancer research and treatment (Vilchis-Reyes et al., 2010).
Anion Transporter Properties
Imidazo[1,2-a]pyridine derivatives have shown to possess potent anionophoric activity, which is crucial for understanding cellular transport mechanisms and developing transport-related therapies (Peng et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity .
Mode of Action
It is known that similar compounds interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to a broad spectrum of biological effects .
Result of Action
Similar compounds have been shown to have a range of effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . The use of microwave-assisted organic reactions using dry media has been suggested due to its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .
properties
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-12(9-5-6-11(17)15-14-9)16-7-3-2-4-10(16)13-8/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYJYQDAVSUVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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